3-Methyl-4-(p-tolylamino)phenol
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Overview
Description
3-Methyl-4-(p-tolylamino)phenol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a phenol group substituted with a methyl group and a p-tolylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(p-tolylamino)phenol typically involves the reaction of 3-methylphenol with p-toluidine under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(p-tolylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Methyl-4-(p-tolylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(p-tolylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((p-Tolylamino)methyl)phenol: Similar structure but with a different substitution pattern.
3-Methyl-4-(p-tolylamino)aniline: Similar structure with an aniline group instead of a phenol group.
Uniqueness
3-Methyl-4-(p-tolylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a p-tolylamino group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-4-(4-methylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)15-14-8-7-13(16)9-11(14)2/h3-9,15-16H,1-2H3 |
InChI Key |
WANRVIOLUZKKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
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